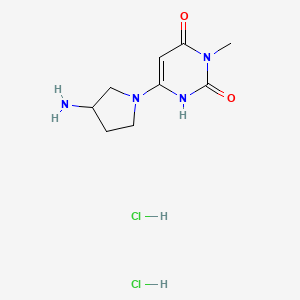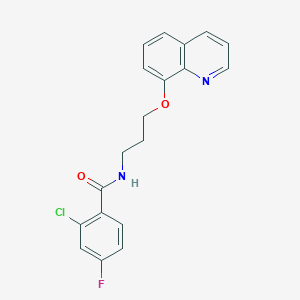![molecular formula C9H11N5 B2553189 4-[2-(1H-1,2,3,4-四唑-5-基)乙基]苯胺 CAS No. 1159696-59-9](/img/structure/B2553189.png)
4-[2-(1H-1,2,3,4-四唑-5-基)乙基]苯胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline is an organic compound that features a tetrazole ring attached to an aniline moiety via an ethyl linker
科学研究应用
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline has several applications in scientific research:
Medicinal Chemistry: It is used in the development of new pharmaceuticals due to its potential biological activities, such as antibacterial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is explored for its use in the development of new materials with unique electronic and optical properties.
Chemical Synthesis: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline typically involves the following steps:
Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via a click chemistry approach, where an azide reacts with an alkyne under copper-catalyzed conditions to form the tetrazole ring.
Attachment of the Ethyl Linker: The ethyl linker can be introduced through a nucleophilic substitution reaction, where an appropriate ethyl halide reacts with the tetrazole derivative.
Formation of the Aniline Moiety:
Industrial Production Methods
Industrial production of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of green chemistry principles to minimize waste and energy consumption.
化学反应分析
Types of Reactions
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can undergo various chemical reactions, including:
Oxidation: The aniline moiety can be oxidized to form nitroso or nitro derivatives.
Reduction: The nitro derivatives can be reduced back to the aniline form.
Substitution: The tetrazole ring can participate in nucleophilic substitution reactions, where the nitrogen atoms can be substituted with various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a palladium catalyst are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide or alkyl halides under mild conditions.
Major Products
Oxidation: Nitroso and nitro derivatives of the aniline moiety.
Reduction: The original aniline compound.
Substitution: Various substituted tetrazole derivatives depending on the nucleophile used.
作用机制
The mechanism of action of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline involves its interaction with various molecular targets:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.
DNA Intercalation: The compound can intercalate into DNA, disrupting its structure and function, which is particularly relevant in its anticancer activity.
相似化合物的比较
4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline can be compared with other tetrazole-containing compounds:
4-(1H-Tetrazol-5-yl)benzoic Acid: Similar in structure but with a carboxylic acid group instead of an aniline moiety.
1-(2H-Tetrazol-5-yl)-5-nitraminotetrazole: Contains an additional nitramino group, making it more energetic and suitable for use in explosives.
3-Nitro-1-(2H-tetrazol-5-yl)-1H-1,2,4-triazol-5-amine: Features a triazole ring, providing different chemical and biological properties.
The uniqueness of 4-[2-(1H-1,2,3,4-Tetrazol-5-yl)ethyl]aniline lies in its combination of the tetrazole ring with an aniline moiety, offering a distinct set of chemical reactivity and biological activity.
属性
IUPAC Name |
4-[2-(2H-tetrazol-5-yl)ethyl]aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5/c10-8-4-1-7(2-5-8)3-6-9-11-13-14-12-9/h1-2,4-5H,3,6,10H2,(H,11,12,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXOSUZPCYSKYRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCC2=NNN=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
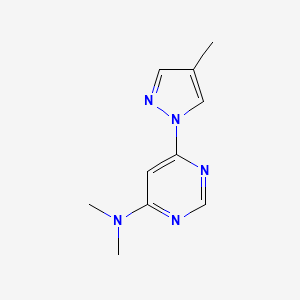
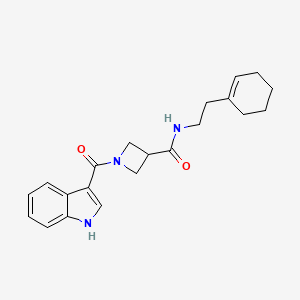
![6-(3,4-dihydro-2H-1,5-benzodioxepin-7-yl)-1-(propan-2-yl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2553109.png)

![N-benzyl-3-(4-oxo-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-2-yl)propanamide](/img/structure/B2553112.png)
![METHYL 4-[3-(BENZENESULFONYL)-8-AZABICYCLO[3.2.1]OCTANE-8-CARBONYL]BENZOATE](/img/structure/B2553114.png)
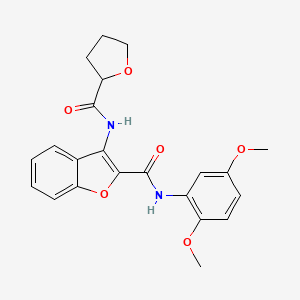
![N-(4-fluorophenyl)-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B2553116.png)
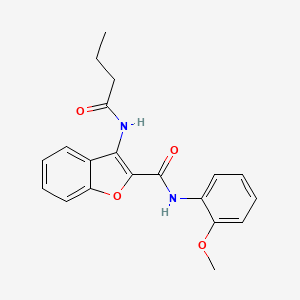
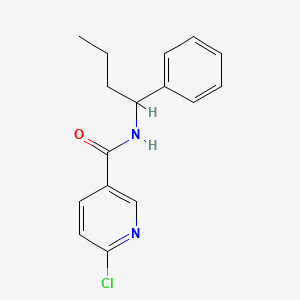
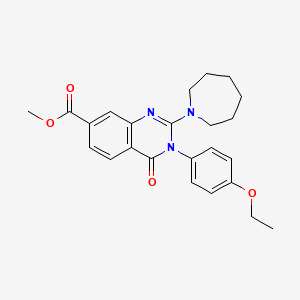
![2-{[5-(2-fluorophenyl)-6-oxo-8-oxa-3,5-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,10,12-pentaen-4-yl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B2553123.png)
